

KRAS inhibitor-18 IC50 comparison with other KRAS inhibitors

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Compound Focus: KRAS inhibitor-18

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Established KRAS Inhibitors with Available Data

The table below summarizes key direct KRAS inhibitors documented in recent scientific literature, which you can use as a reference for comparison.

| Inhibitor Name | Primary Target | Key Mechanism | Reported IC50 (Proliferation) | Development Status / Context |
|--|----------------|--|---|--------------------------------|
| Sotorasib (AMG 510) [1] [2] [3] | KRAS G12C | Covalent, irreversible inhibitor; traps KRAS in inactive (GDP-bound) state [1] [3] | Preclinical data: Potently impaired viability of KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) [2] | FDA-approved for NSCLC [1] [2] |
| Adagrasib (MRTX849) [2] [4] | KRAS G12C | Covalent, irreversible inhibitor; designed for sustained target inhibition [2] | Preclinical data: Effective tumor regression in 65% of 26 KRAS G12C-positive xenograft models [2] | FDA-approved for NSCLC [2] |

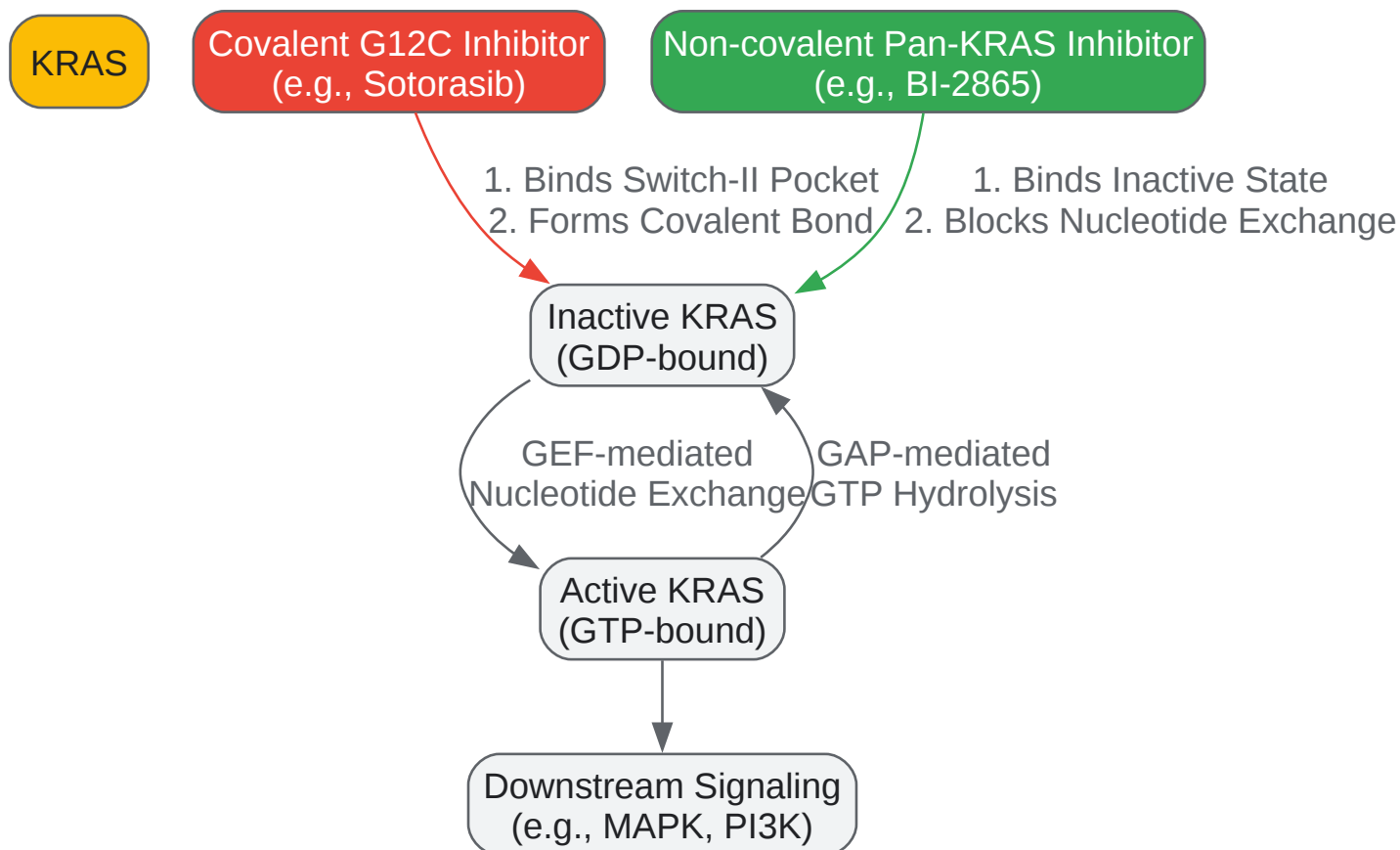
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|---|----------------------------------|---|--|-----------------------------------|
| ARS-1620 [1] [3] | KRAS G12C | Covalent inhibitor prototype; improved potency and oral availability over earlier compounds [1] [3] | Cellular IC50: ~2 µmol/L (predecessor ARS-853) [1] | Preclinical probe compound [1] |
| BI-2865 (Pan-KRAS inhibitor) [5] | Multiple KRAS mutants (Pan-KRAS) | Non-covalent, reversible inhibitor; binds inactive state to block nucleotide exchange [5] | Mean IC50 ~140 nM (in isogenic Ba/F3 cells expressing G12C, G12D, or G12V) [5] | Preclinical research compound [5] |

Experimental Context for Cited Data

The IC50 values are highly dependent on the experimental conditions. Here are the key methodologies associated with the data in the table:

- **For Sotorasib, Adagrasib, and ARS-1620:** The primary mechanism involves **covalently binding to the switch-II pocket (S-IIP)** of the GDP-bound, inactive state of KRAS G12C. This binding irreversibly traps the protein in its inactive conformation, preventing downstream signaling [1] [3]. Cell viability assays (e.g., in KRAS G12C mutant cell lines like NCI-H358) are used to measure the anti-proliferative effect and determine IC50 [2].
- **For BI-2865 (Pan-KRAS inhibitor):** This inhibitor operates through a **non-covalent mechanism**, binding with high affinity to the inactive state of a wide range of KRAS mutants. Its key mechanism is **blocking nucleotide exchange**, preventing KRAS activation [5]. The reported mean IC50 was determined from proliferation assays using **isogenic Ba/F3 cells engineered to express various KRAS mutants** (G12C, G12D, G12V) [5].

The following diagram illustrates the general mechanism of action for covalent KRAS G12C inhibitors and the non-covalent pan-KRAS inhibitor.



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